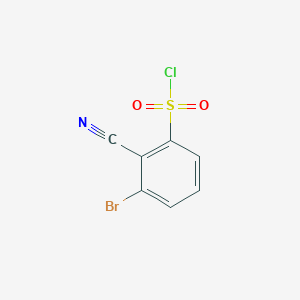
3-Bromo-2-cyanobenzene-1-sulfonyl chloride
Übersicht
Beschreibung
3-Bromo-2-cyanobenzene-1-sulfonyl chloride is an important chemical compound widely used in chemical synthesis and biological research. It is an aryl sulfonyl chloride derivative .
Synthesis Analysis
The synthesis of 3-Bromo-2-cyanobenzene-1-sulfonyl chloride can be achieved from 3-Aminobenzonitrile . It also participates in the synthesis of N-sulfonylanthranilic acid derivatives and potent P1′ benzenesulfonyl azacyclic urea human immunodeficiency virus (HIV) protease inhibitors .Molecular Structure Analysis
The molecular formula of 3-Bromo-2-cyanobenzene-1-sulfonyl chloride is C7H3BrClNO2S . The InChI code is 1S/C7H3BrClNO2S/c8-7-3-6(13(9,11)12)2-1-5(7)4-10/h1-3H .Physical And Chemical Properties Analysis
The boiling point of 3-Bromo-2-cyanobenzene-1-sulfonyl chloride is predicted to be 400.5±40.0 °C . Its density is predicted to be 1.94±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Fluorosulfonylation Reagents
1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF) was developed as a new fluorosulfonylation reagent with three addressable handles (vinyl, bromide, and sulfonyl fluoride). It serves as a tris-electrophile and a sulfur(vi) fluoride exchange (SuFEx) clickable material, enriching the SuFEx tool cabinet. This reagent has been utilized for the regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition with N-hydroxybenzimidoyl chlorides, offering a general and direct route to functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).
Spectroscopic Studies
P-bromobenzene sulfonyl chloride (P-BBSC) underwent spectroscopic (FTIR, FT-Raman) and theoretical (DFT calculations) studies. These studies provided a detailed interpretation of the fundamental modes of the compound, along with insights into its stability, molecular geometry, vibrational frequencies, and molecular electrostatic potential (Jeyavijayan, 2015).
Radical Bromination in Solvent Systems
Research explored the solvent-dependent radical bromination of aromatic sulfonyl chlorides, revealing that the use of acetonitrile improves yield and reproducibility, offering potential utility for the synthesis of compounds relevant in medicinal chemistry (Quartara et al., 2006).
Vibrational Spectroscopic and Theoretical Studies
Vibrational spectroscopic and theoretical studies were conducted on P-Iodobenzene sulfonyl chloride (P-IBSC) and its derivatives. These studies offered insights into the molecule's geometry, vibrational frequencies, and charge transfer interactions. The research emphasized the chemical significance of sulfonyl chloride derivatives in various biologically active compounds (Arivazhagan et al., 2011).
Chromogenic Reagents for Metal Detection
The synthesis of 4-bromo-2-sulfo-benzenediazoaminoazobenzene (BSDAA) was described for the spectrophotometric determination of cadmium(II) in waste water. This application underscores the potential of similar compounds in environmental monitoring and analysis (Shuang, 2002).
Catalyst and Solvent for Synthesis of N-sulfonyl Imines
3-Methyl-1-Sulfonic acid imidazolium chloride was used as a catalyst and solvent for the synthesis of N-sulfonyl imines, showcasing the role of similar compounds in facilitating chemical reactions under environmentally friendly conditions (Zolfigol et al., 2010).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 3-Bromo-2-cyanobenzene-1-sulfonyl chloride is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and a suitable target for electrophilic aromatic substitution .
Mode of Action
The compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution .
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .
Biochemical Pathways
It’s known that the compound is widely used in chemical synthesis and biological research, suggesting that it may interact with various biochemical pathways.
Result of Action
The result of the action of 3-Bromo-2-cyanobenzene-1-sulfonyl chloride is the formation of a substituted benzene ring . This occurs after the removal of a proton from the benzenonium intermediate formed in the first step of the reaction .
Eigenschaften
IUPAC Name |
3-bromo-2-cyanobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO2S/c8-6-2-1-3-7(5(6)4-10)13(9,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGAZEDYQWSNKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C#N)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-cyanobenzene-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



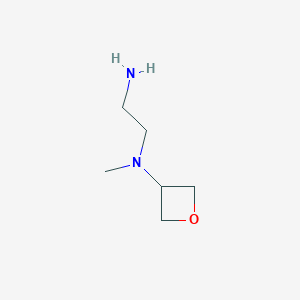


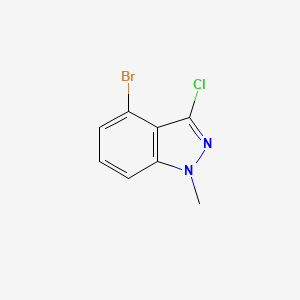

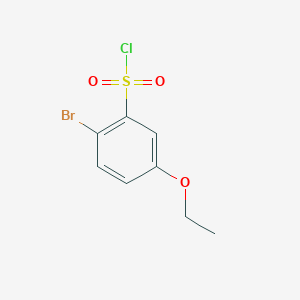
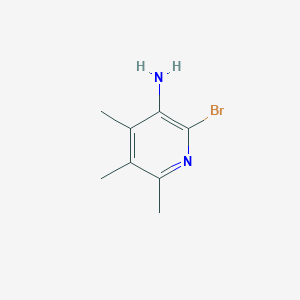
![2-Azaspiro[4.4]nonane-1,6-dione](/img/structure/B1380815.png)



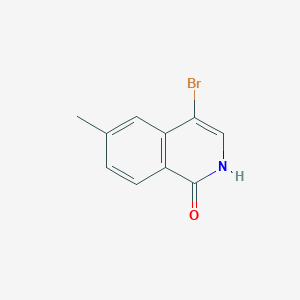
![6-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1380823.png)
![5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1380827.png)